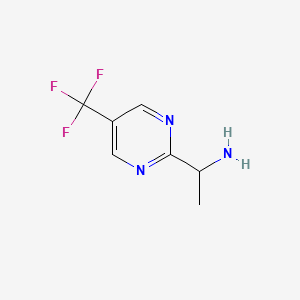
1-(5-(Trifluoromethyl)pyrimidin-2-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-(Trifluoromethyl)pyrimidin-2-yl)ethanamine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, with an ethanamine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(Trifluoromethyl)pyrimidin-2-yl)ethanamine typically involves multiple steps. One common method includes the esterification of nicotinic acid, followed by oxidation with 3-chloroperoxybenzoic acid to form pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction with sodium and ammonium chloride in ethanol yields the desired compound .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(5-(Trifluoromethyl)pyrimidin-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: 3-chloroperoxybenzoic acid is commonly used.
Reduction: Sodium and ammonium chloride in ethanol are typical reagents.
Substitution: Trimethylsilyl cyanide is often employed for nucleophilic substitution.
Major Products: The major products formed from these reactions include various amine and oxide derivatives, which can be further utilized in different applications.
Scientific Research Applications
1-(5-(Trifluoromethyl)pyrimidin-2-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-(Trifluoromethyl)pyrimidin-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
- 1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine
- 1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethanamine
- ®-1-(5-(Trifluoromethyl)pyrimidin-2-yl)ethanamine
Uniqueness: 1-(5-(Trifluoromethyl)pyrimidin-2-yl)ethanamine is unique due to its specific trifluoromethyl and ethanamine substituents, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of novel compounds and in various research applications .
Properties
Molecular Formula |
C7H8F3N3 |
|---|---|
Molecular Weight |
191.15 g/mol |
IUPAC Name |
1-[5-(trifluoromethyl)pyrimidin-2-yl]ethanamine |
InChI |
InChI=1S/C7H8F3N3/c1-4(11)6-12-2-5(3-13-6)7(8,9)10/h2-4H,11H2,1H3 |
InChI Key |
WSMHQFGEMUSHBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=C(C=N1)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


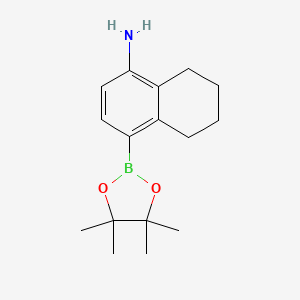
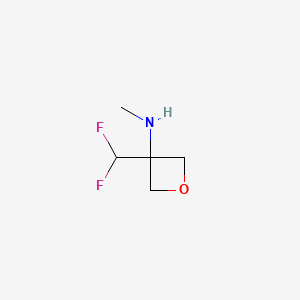
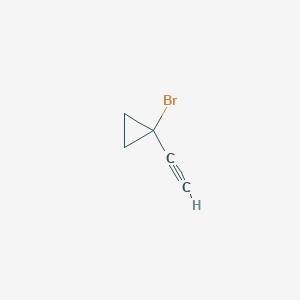
![3-amino-N-methylbicyclo[1.1.1]pentane-1-carboxamide hydrochloride](/img/structure/B13473575.png)
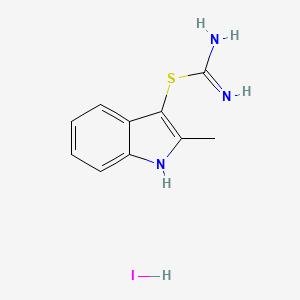

![rac-benzyl N-[(1R,2S)-2-aminocyclobutyl]carbamate](/img/structure/B13473593.png)
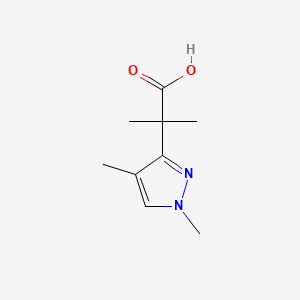
![Methyl 5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13473599.png)
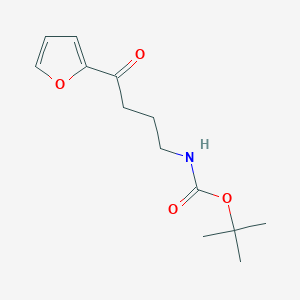
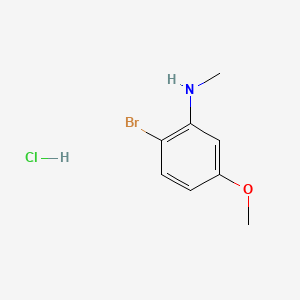
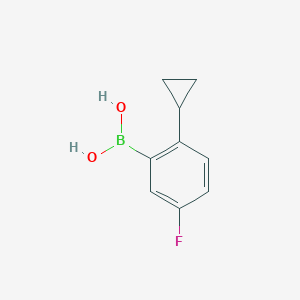
![2-{[(benzyloxy)carbonyl]amino}-3-(4-fluoro-1H-indol-3-yl)propanoic acid](/img/structure/B13473618.png)
![1-[1-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid](/img/structure/B13473622.png)
